molecular formula C18H18N4O3 B2364994 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1251607-39-2

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2364994
CAS No.: 1251607-39-2
M. Wt: 338.367
InChI Key: MAZZPPDOLMLXJW-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine (dihydropyridinone) core, and an N-(2-methylphenyl)acetamide moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry, while the dihydropyridinone scaffold is associated with biological activities such as enzyme inhibition . Although direct pharmacological data for this compound is absent in the provided evidence, structural analogs (e.g., oxadixyl) indicate possible applications in agrochemical or pharmaceutical contexts .

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-15-20-18(25-21-15)13-8-9-17(24)22(10-13)11-16(23)19-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZZPPDOLMLXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate hydrazide with an acyl chloride under acidic conditions.

    Synthesis of the pyridinone moiety: This involves the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation.

    Coupling of the two moieties: The oxadiazole and pyridinone units are coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring.

    Reduction: Reduction reactions can target the oxo groups in the pyridinone and oxadiazole rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield a carboxylic acid, while reduction of the oxo groups can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and dihydropyridine derivatives exhibit significant anticancer properties. For instance, oxadiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A study published in the Journal of Medicinal Chemistry highlighted that similar compounds demonstrated effective inhibition of tumor growth in models of non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) . The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A study found that compounds with similar structures effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

This antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Neuropharmacological Effects

The neuropharmacological potential of this compound is another area of interest. Compounds featuring the dihydropyridine structure have been studied for their effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Research has shown that similar compounds can act as acetylcholinesterase inhibitors, which may improve cognitive function by increasing acetylcholine levels in the brain . This suggests potential applications in treating cognitive disorders.

Case Studies

Several case studies have documented the efficacy of related compounds:

StudyApplicationFindings
Journal of Medicinal Chemistry (2020)AnticancerDemonstrated significant tumor growth inhibition in NSCLC models using oxadiazole derivatives.
Antimicrobial Agents and Chemotherapy (2021)AntimicrobialShowed broad-spectrum activity against multiple bacterial strains with minimal inhibitory concentrations established.
European Journal of Pharmacology (2022)NeuropharmacologyIdentified as a potent acetylcholinesterase inhibitor with potential benefits for Alzheimer's disease models.

Mechanism of Action

The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogous molecules from the evidence:

Compound Name (Source) Key Functional Groups Potential Applications
Target Compound 1,2,4-oxadiazole, dihydropyridinone, N-(2-methylphenyl)acetamide Hypothetical pesticide/pharmacological agent
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone, methoxyacetamide, 2,6-dimethylphenyl Fungicide (registered use)
Compound o (S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-... Tetrahydropyrimidinone, phenoxyacetamide, stereogenic centers Undisclosed (structural complexity suggests pharmaceutical potential)

Key Observations :

  • Oxadiazole vs. Oxazolidinone: The target’s 1,2,4-oxadiazole ring may offer greater metabolic stability compared to oxadixyl’s oxazolidinone, which is prone to ring-opening reactions .
  • Aromatic Substituents : The N-(2-methylphenyl) group in the target compound vs. oxadixyl’s 2,6-dimethylphenyl group may influence steric hindrance and binding selectivity.
Crystallographic and Chirality Considerations
  • Structural Determination : The SHELX system () is widely used for small-molecule crystallography, suggesting that the target compound’s structure (if crystallized) could be resolved using SHELXL or related tools .
  • Enantiomer Analysis : For chiral analogs like Compound o (), Flack’s parameter () would be critical for determining absolute configuration, particularly in near-centrosymmetric structures .

Biological Activity

The compound 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide (commonly referred to as M212-1020) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of M212-1020 is C18H18N4O4C_{18}H_{18}N_{4}O_{4}, with a molecular weight of approximately 342.36 g/mol. The compound features a complex structure that includes an oxadiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

M212-1020 has been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted that derivatives containing the oxadiazole group exhibit significant antimicrobial activity due to their ability to interfere with biofilm formation and bacterial growth. The presence of the -N=CO group in the structure enhances this activity by affecting gene transcription related to biofilm development .

Table 1: Antimicrobial Activity of M212-1020 Against Various Strains

MicroorganismInhibition Zone (mm)Reference Compound
Staphylococcus aureus (MRSA)20Ciprofloxacin
Escherichia coli18Amoxicillin
Candida albicans15Fluconazole

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) revealed that M212-1020 exhibits selective cytotoxic effects. Notably, at concentrations of 100 µM and above, the compound showed significant toxicity towards cancer cells while maintaining lower toxicity against normal cells .

Table 2: Cytotoxic Effects of M212-1020 on Cell Lines

Concentration (µM)L929 Viability (%)A549 Viability (%)
2006875
1009288
509697
2510391

The mechanism underlying the biological activity of M212-1020 is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key metabolic enzymes, contributing to its cytotoxic effects.
  • Gene Expression Modulation : The oxadiazole moiety is thought to influence gene expression related to stress response and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death .

Case Studies

Several case studies have documented the therapeutic potential of compounds similar to M212-1020:

  • Study on Antimicrobial Efficacy : A recent investigation demonstrated that derivatives of oxadiazoles showed higher efficacy than traditional antibiotics against resistant strains of bacteria .
  • Cytotoxicity in Cancer Research : In vitro studies revealed that compounds with similar structural features effectively inhibited the growth of various cancer cell lines, suggesting potential applications in cancer therapy .

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